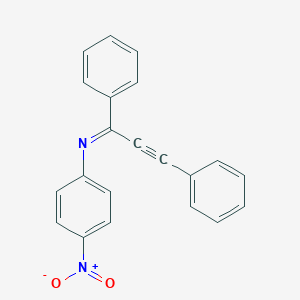![molecular formula C18H25NOS B274392 3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)
3-{[4-(Methylthio)benzyl]amino}-1-adamantanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(Methylthio)benzyl]amino}-1-adamantanol, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields, including medicine and agriculture.
Wirkmechanismus
The exact mechanism of action of 3-{[4-(Methylthio)benzyl]amino}-1-adamantanol is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting specific enzymes and signaling pathways involved in cell growth, viral replication, and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate immune responses. In viral infections, this compound has been found to inhibit viral entry, replication, and assembly. In neurodegenerative diseases, this compound has been shown to improve mitochondrial function, reduce oxidative stress, and increase neurotrophic factor expression.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[4-(Methylthio)benzyl]amino}-1-adamantanol has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound also has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 3-{[4-(Methylthio)benzyl]amino}-1-adamantanol research. In cancer research, this compound could be further studied for its potential use in combination with other anticancer agents or as a targeted therapy for specific cancer types. In viral infections, this compound could be explored for its potential use in combination with other antiviral agents or as a prophylactic treatment. In neurodegenerative diseases, this compound could be investigated for its potential use in combination with other neuroprotective agents or as a disease-modifying therapy.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential for various scientific research applications. Its synthesis method has been optimized, and its mechanism of action and biochemical and physiological effects have been extensively studied. While this compound has some limitations, its future directions in research are promising, and it could have significant implications in the fields of medicine and agriculture.
Synthesemethoden
3-{[4-(Methylthio)benzyl]amino}-1-adamantanol can be synthesized using a multi-step process that involves the reaction of 1-adamantylamine with 4-(methylthio)benzaldehyde, followed by reduction and deprotection steps. The synthesis process has been optimized to increase the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
3-{[4-(Methylthio)benzyl]amino}-1-adamantanol has been studied extensively for its potential use in the treatment of cancer, viral infections, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. In viral infections, this compound has been found to inhibit the replication of hepatitis B and C viruses. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
Molekularformel |
C18H25NOS |
|---|---|
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
3-[(4-methylsulfanylphenyl)methylamino]adamantan-1-ol |
InChI |
InChI=1S/C18H25NOS/c1-21-16-4-2-13(3-5-16)11-19-17-7-14-6-15(8-17)10-18(20,9-14)12-17/h2-5,14-15,19-20H,6-12H2,1H3 |
InChI-Schlüssel |
RPTOKXUCCSHRLQ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)(C3)O |
Kanonische SMILES |
CSC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)(C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)


![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)
![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)



![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)
![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)


![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)